(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

説明

特性

IUPAC Name |

[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3NOS/c1-3-10-5(6(7,8)9)4(2-11)12-3/h11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAQJWNNEXFILD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650214 | |

| Record name | [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-72-9 | |

| Record name | [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol (CAS 1000339-72-9): Synthesis, Characterization, and Applications

Abstract

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol, CAS number 1000339-72-9, is a fluorinated heterocyclic compound belonging to the thiazole family. While specific research on this alcohol derivative is emergent, its structural significance is underscored by its position as a key synthetic building block and a derivative of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. This carboxylic acid is a critical intermediate in the synthesis of the commercial fungicide Thifluzamide.[1][2][3] This guide provides an in-depth examination of the compound's properties, a detailed exposition of its synthetic pathway from common starting materials, standard analytical protocols for its characterization, and a discussion of its current and potential applications in agrochemical and pharmaceutical research. The methodologies are presented with a rationale for experimental choices, ensuring a robust and reproducible framework for researchers.

Chemical Identity and Physicochemical Properties

The core of this molecule is a thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, substituted with a methyl group, a trifluoromethyl group, and a hydroxymethyl group.[4] The trifluoromethyl group is particularly significant as it can enhance metabolic stability, binding affinity, and cell permeability of parent molecules, making this a valuable scaffold in drug and pesticide design.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1000339-72-9 | [5] |

| Molecular Formula | C₆H₆F₃NOS | [5] |

| Molecular Weight | 197.18 g/mol | [5] |

| Appearance | White to off-white solid (predicted) | [4] |

| Boiling Point | Not available; Predicted for precursor acid: 285.5±40.0 °C | [6] |

| Density | Not available; Predicted for precursor acid: 1.570±0.06 g/cm³ | [6] |

| Solubility | Expected to be soluble in polar organic solvents like methanol and DMSO |[4] |

Synthesis and Manufacturing

The primary route to obtaining (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol involves the chemical reduction of its more extensively documented precursor, 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (CAS 117724-63-7). The synthesis is therefore best understood as a two-part process.

Part A: Synthesis of the Carboxylic Acid Intermediate

The industrial synthesis of the carboxylic acid intermediate is a robust, multi-step process that starts from trifluoroacetic ethyl acetoacetate.[1] This method avoids hazardous reagents like gaseous chlorine and is designed for high yield and purity.[1][2]

Experimental Protocol: Reduction to the Target Alcohol

-

Setup: To a dry, nitrogen-purged reaction flask, add a suspension of Lithium Aluminum Hydride (approx. 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Rationale: LiAlH₄ reacts violently with water; anhydrous conditions are critical for safety and efficacy. The reaction is highly exothermic, necessitating initial cooling.

-

Addition: Dissolve the 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (1.0 eq) in dry THF and add it dropwise to the LiAlH₄ suspension.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is fully consumed (monitored by TLC).

-

Quenching: Carefully quench the reaction by slowly adding water, followed by a 15% NaOH solution, and then more water (Fieser workup). This procedure is crucial for safely neutralizing the excess hydride and precipitating aluminum salts.

-

Isolation: Filter the resulting solids and wash them thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the final compound with high purity.

Core Applications and Biological Context

The primary value of the (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol scaffold lies in its utility as a versatile intermediate for creating more complex molecules with significant biological activity.

-

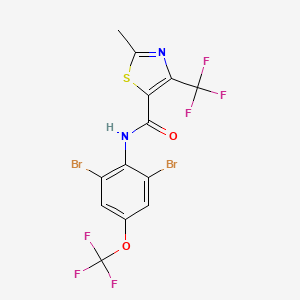

Agrochemicals: The 2-methyl-4-(trifluoromethyl)thiazole core is the key pharmacophore in Thifluzamide , a thiazole amide fungicide. [2][3]Thifluzamide functions by inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi. Research has also shown that novel carboxamide derivatives synthesized from this core exhibit significant insecticidal activity against pests like the potato leafhopper. [7]* Medicinal Chemistry: Thiazole rings are prevalent in a wide range of pharmaceuticals, including antibiotics and anti-inflammatory drugs. [7]The trifluoromethyl group enhances drug-like properties. Therefore, this compound is an attractive starting point for synthesizing novel therapeutic agents. For instance, derivatives of related thiazoles have been investigated as potential enzyme inhibitors and receptor antagonists. [7]

Analytical Characterization

To ensure the identity and purity of a synthesized batch of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol, a combination of analytical techniques is required.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

System Preparation: Use a C18 reverse-phase column. The mobile phase can be a gradient of acetonitrile and water (both containing 0.1% formic acid to ensure good peak shape).

-

Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at approximately 1 mg/mL. Dilute further to a working concentration of ~50-100 µg/mL.

-

Injection: Inject 5-10 µL of the sample onto the column.

-

Detection: Use a UV detector, monitoring at a wavelength where the thiazole ring shows significant absorbance (e.g., 254 nm).

-

Analysis: A pure sample should exhibit a single major peak. Purity can be calculated based on the area percentage of this peak relative to the total area of all peaks in the chromatogram.

Table 2: Standard Spectroscopic Characterization

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Expect distinct signals for the methyl group (singlet, ~2.5-2.8 ppm), the methylene (CH₂) group of the alcohol (singlet, ~4.5-4.8 ppm), and the hydroxyl proton (broad singlet, variable). |

| ¹⁹F NMR | A sharp singlet corresponding to the CF₃ group. This is a highly sensitive and unambiguous method for confirming the presence of the trifluoromethyl moiety. |

| ¹³C NMR | Signals for all 6 unique carbon atoms, including the CF₃ carbon (quartet due to C-F coupling), and carbons of the thiazole ring, methyl, and methylene groups. |

| Mass Spec (MS) | The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed at m/z corresponding to its molecular weight (197.18). |

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from related fluorinated and heterocyclic compounds suggest a standard set of precautions.

Table 3: Prudent Safety and Handling Practices

| Category | Recommendation | Rationale |

|---|---|---|

| Personal Protective Equipment (PPE) | Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). | To prevent skin and eye contact with the chemical. [8][9] |

| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. | To minimize inhalation of the compound. [8] |

| First Aid (Eyes) | In case of contact, immediately rinse eyes cautiously with water for several minutes. | To flush out any residual chemical. [8] |

| First Aid (Skin) | Wash skin with plenty of water. | To remove the compound from the skin surface. [8] |

| Storage | Store in a tightly closed container in a cool, dry, and dark place. | To prevent degradation from moisture, light, or air. [6][9] |

| Fire | Use CO₂, dry chemical, or foam to extinguish. | Standard procedure for organic solids. |

Conclusion and Future Outlook

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is more than a mere catalog chemical; it is a strategically designed building block positioned at the intersection of agrochemical and pharmaceutical sciences. Its synthesis is well-established through a high-yield pathway from its carboxylic acid precursor. The presence of the trifluoromethylated thiazole core provides a foundation for developing next-generation fungicides, insecticides, and potentially novel human therapeutics. Future research should focus on expanding the library of derivatives from this alcohol and screening them for a wider range of biological activities, thereby unlocking the full potential of this versatile scaffold.

References

- CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents. (n.d.).

-

Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka | Patsnap. (n.d.). Retrieved from [Link]

-

2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride | C6H3ClF3NOS | CID - PubChem. (n.d.). Retrieved from [Link]

- CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents. (n.d.).

-

Safety Data Sheet Version 2.1 Issued on: 02/10/2020 - Regulations.gov. (2020). Retrieved from [Link]

-

Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives | Request PDF - ResearchGate. (2008). Retrieved from [Link]

-

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol - 上海创赛. (n.d.). Retrieved from [Link]

Sources

- 1. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]

- 2. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. 1000339-72-9 | MFCD09264553 | (2-Methyl-4-trifluoromethyl-thiazol-5-yl)-methanol | acints [acints.com]

- 6. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID CAS#: 117724-63-7 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. tcichemicals.com [tcichemicals.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol molecular weight and formula

An In-Depth Technical Guide to (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol: Properties, Synthesis, and Applications

Abstract

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is a fluorinated heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique structure, featuring a trifluoromethyl group appended to a thiazole core, imparts desirable physicochemical properties that are advantageous for the development of bioactive molecules. This guide provides a comprehensive overview of its core molecular profile, detailed synthetic protocols, and its established role as a key intermediate. For researchers and drug development professionals, this document serves as a technical resource, elucidating the causality behind synthetic choices and highlighting the compound's potential in creating next-generation chemical entities.

Core Molecular Profile

The fundamental identity of a chemical compound is defined by its structure and resulting physicochemical properties. (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is characterized by a 5-membered thiazole ring, which is a common scaffold in numerous pharmaceuticals. The strategic placement of its substituents dictates its reactivity and biological profile.

Physicochemical Properties

The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₆F₃NOS | [1] |

| Molecular Weight | 197.18 g/mol | [1] |

| CAS Number | 1000339-72-9 | [1] |

| Appearance | White to light yellow powder/crystal | [2][3] |

| Canonical SMILES | CC1=NC(=C(S1)CO)C(F)(F)F |

Chemical Structure

The structure combines several key functional groups that are critical to its function as a synthetic building block.

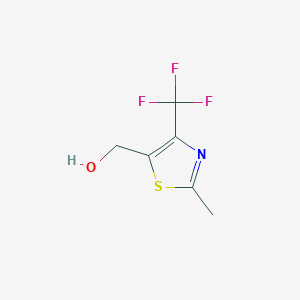

Caption: 2D structure of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol.

The trifluoromethyl (-CF₃) group is particularly noteworthy. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This makes it a privileged functional group in modern drug design.

Synthesis and Manufacturing

The synthesis of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is not a trivial, single-step process. It is achieved through a multi-step sequence that builds the trifluoromethylated thiazole core first, followed by functional group manipulation to yield the final alcohol. The most common route involves the synthesis of a carboxylic acid intermediate, which is then reduced.

Synthetic Workflow Overview

The overall process begins with readily available starting materials and proceeds through halogenation, cyclization, hydrolysis, and final reduction.

Caption: General synthetic workflow for (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol.

Protocol 1: Synthesis of the Key Intermediate: 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid

This intermediate is the direct precursor to the target compound and is a valuable molecule in its own right, notably used in the production of the fungicide Thifluzamide.[4][5]

Methodology:

-

Chlorination: Ethyl trifluoroacetoacetate is used as the starting material.[4] An α-chlorination is performed, typically using an agent like sulfuryl chloride or chlorine gas, to produce ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate.[4][5]

-

Expertise & Experience: This initial halogenation is critical. The halogen provides a leaving group necessary for the subsequent cyclization step. Controlling the reaction temperature is crucial to prevent side reactions and ensure high yield.

-

-

Cyclization: The chlorinated intermediate is reacted with thioacetamide in a suitable solvent like ethanol. This step forms the thiazole ring via a Hantzsch-type synthesis mechanism.[4][6]

-

Trustworthiness: The reaction progress can be reliably monitored using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials before proceeding.

-

-

Hydrolysis (Saponification): The resulting ethyl ester, ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate, is hydrolyzed. This is typically achieved by adding a solution of sodium hydroxide and heating the mixture.[7][8]

-

Acidification and Isolation: After the hydrolysis is complete, the reaction mixture is cooled and acidified with a strong acid, such as hydrochloric acid, to a pH of ≤2.[3][6] This protonates the carboxylate salt, causing the 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid to precipitate as a solid, which can then be isolated by filtration.[3]

Protocol 2: Reduction to (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

This final step converts the carboxylic acid into the primary alcohol.

Methodology:

-

Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is suspended in a dry, aprotic solvent like tetrahydrofuran (THF).[7]

-

Expertise & Experience: The choice of LiAlH₄ is deliberate; it is one of the few common reagents strong enough to reduce a carboxylic acid directly to an alcohol. Milder reagents like sodium borohydride would be ineffective. Absolute exclusion of water is mandatory to prevent violent quenching of the highly reactive LiAlH₄.

-

-

Addition of Carboxylic Acid: The 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, dissolved in dry THF, is added dropwise to the cooled (typically 0 °C) LiAlH₄ suspension.

-

Trustworthiness: The slow, controlled addition is a critical safety and process control measure to manage the exothermic nature of the reaction.

-

-

Reaction and Quenching: The reaction is stirred until completion (monitored by TLC). The excess LiAlH₄ is then carefully quenched. A standard Fieser workup involves the sequential, slow addition of water, followed by a sodium hydroxide solution, and then more water to produce a granular precipitate of aluminum salts that is easily filtered off.

-

Extraction and Purification: The organic filtrate is separated, and the aqueous layer can be further extracted with a solvent like ethyl acetate. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol, which can be further purified by column chromatography if necessary.

Applications in Research and Development

The primary value of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol lies in its role as a versatile synthetic intermediate. Its pre-functionalized and specifically substituted thiazole core makes it an attractive starting point for more complex molecules.

Agrochemicals

The precursor, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, is a key intermediate in the synthesis of Thifluzamide, a potent agricultural fungicide.[4][5] The development of this alcohol derivative provides an alternative functional handle (-CH₂OH) for creating new analogs and related compounds with potentially improved properties.

Medicinal Chemistry and Drug Discovery

The thiazole nucleus is a "privileged scaffold" in drug design, appearing in a wide array of FDA-approved drugs.[9] Thiazole derivatives have demonstrated a vast range of biological activities, including anti-cancer, anti-inflammatory, antibacterial, and antiviral properties.[9][10][11]

Caption: Role as a versatile intermediate for developing diverse bioactive molecules.

The (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol molecule provides a hydroxyl group that can be easily converted into other functionalities (e.g., esters, ethers, amines, halides), allowing chemists to explore a wide chemical space in the search for new therapeutic agents. The combination of the stable thiazole ring and the metabolism-blocking trifluoromethyl group makes its derivatives prime candidates for drug development programs.

Conclusion

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is more than just a chemical compound defined by its formula (C₆H₆F₃NOS) and molecular weight (197.18 g/mol ). It represents a highly valuable and strategically designed building block for creating advanced molecules in the pharmaceutical and agrochemical industries. Its synthesis, though multi-stepped, is logical and relies on well-established chemical principles. For researchers, understanding the properties, synthesis, and potential applications of this compound provides a solid foundation for innovation in the development of novel, effective, and robust chemical solutions.

References

-

ACInts. (2-Methyl-4-trifluoromethyl-thiazol-5-yl)-methanol.

-

AAA-Chem. (2-Methyl-4-trifluoromethyl-thiazol-5-yl)-methanol.

-

Guidechem. 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid 117724-63-7 wiki.

-

Guidechem. What is the synthesis method and application of 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID?.

-

ChemicalBook. 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.

-

ChemicalBook. 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride, 97%.

-

TCI Chemicals. 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid.

-

Sigma-Aldrich. 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.

-

PubChem. 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride.

-

ResearchGate. Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives.

-

Google Patents. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.

-

Patsnap. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid.

-

Google Patents. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.

-

PubChem. 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.

-

NIH National Center for Biotechnology Information. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid.

-

MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.

-

NIH National Center for Biotechnology Information. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement.

-

NIH National Center for Biotechnology Information. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents.

Sources

- 1. 1000339-72-9 | MFCD09264553 | (2-Methyl-4-trifluoromethyl-thiazol-5-yl)-methanol | acints [acints.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID CAS#: 117724-63-7 [m.chemicalbook.com]

- 4. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents [patents.google.com]

- 5. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]

- 6. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol, a fluorinated heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its chemical structure and IUPAC nomenclature, followed by a detailed, field-proven examination of its synthetic pathways. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. This guide is designed to be an authoritative resource, grounding key mechanistic claims and protocols in cited, verifiable literature. Particular focus is given to its role as a key building block in the synthesis of agrochemicals and its potential as a scaffold in drug discovery.

Introduction: The Significance of the Trifluoromethyl-Thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous bioactive compounds, including antibiotics and anti-inflammatory agents.[1] Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems makes it a versatile component in molecular design. The introduction of a trifluoromethyl (-CF3) group imparts unique and highly desirable properties to organic molecules. The high electronegativity and lipophilicity of the -CF3 group can significantly enhance metabolic stability, binding affinity, and cell permeability.

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol belongs to this important class of fluorinated heterocycles. While it serves as a valuable synthetic intermediate, its true significance is highlighted by its connection to the potent fungicide, Thifluzamide. The synthesis of Thifluzamide relies on the precursor, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, from which our target methanol is derived.[2][3][4] This guide will, therefore, provide a thorough understanding of this pivotal chemical entity, from its fundamental properties to its synthesis and broader applications.

Chemical Structure and Nomenclature

A precise understanding of a molecule's structure and name is fundamental to all subsequent scientific investigation.

IUPAC Name and CAS Number

-

IUPAC Name: (2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl)methanol[5][6]

-

Molecular Formula: C₆H₆F₃NOS

-

Molecular Weight: 197.18 g/mol [6]

Structural Representation

The structure consists of a central five-membered thiazole ring containing a sulfur and a nitrogen atom. This ring is substituted at three positions:

-

A methyl group (-CH₃) at position 2.

-

A trifluoromethyl group (-CF₃) at position 4.

-

A hydroxymethyl group (-CH₂OH) at position 5.

Caption: 2D Structure of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol.

Synthesis and Methodologies

The synthesis of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is most effectively achieved via a multi-step process that begins with readily available starting materials. The key strategic element is the initial construction of the thiazole ring, followed by the reduction of a carboxylic acid or ester functionality at the 5-position.

Synthesis of the Key Precursor: 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid

The industrial and laboratory synthesis of the thiazole core generally follows a variation of the Hantzsch thiazole synthesis.[7] Numerous patents detail robust procedures for producing the carboxylic acid precursor, which is a stable, crystalline solid.[2][3][4]

Workflow Diagram: Synthesis of the Carboxylic Acid Precursor

Caption: General synthetic workflow for the carboxylic acid precursor.

Experimental Protocol: One-Pot Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid

This protocol is a synthesized representation based on methods described in the patent literature, which emphasize efficiency and high yield.[2][4]

-

Chlorination: Ethyl trifluoroacetoacetate is treated with a chlorinating agent such as sulfuryl chloride, often at low temperatures (-15°C to 15°C), to produce ethyl 2-chloro-4,4,4-trifluoroacetoacetate. The careful control of temperature and stoichiometry is critical to prevent over-chlorination.

-

Cyclization: The crude chlorinated intermediate is then reacted with thioacetamide in a suitable solvent like absolute ethanol. The mixture is heated to reflux. This step forms the thiazole ring, yielding ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate. The use of a "one-pot" approach, where the intermediate is not isolated, is common for industrial efficiency.[4]

-

Hydrolysis: Following the cyclization, an aqueous solution of a strong base, such as sodium hydroxide, is added directly to the reaction mixture. The mixture is refluxed to hydrolyze the ester to the corresponding carboxylate salt.

-

Acidification and Isolation: After cooling, the reaction mixture is diluted with water and acidified with a strong acid like hydrochloric acid to a pH of ≤ 2. This precipitates the desired product, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, as a solid.

-

Purification: The solid product is collected by filtration, washed with water, and dried under vacuum. The resulting off-white to light yellow solid is often of high purity (>98%).[2]

Reduction to (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

The final step in the synthesis is the reduction of the carboxyl group at the 5-position to a primary alcohol. While the carboxylic acid itself can be reduced, it is often more efficient to first convert it to its corresponding ester (if not starting from the ester intermediate) and then perform the reduction. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this transformation.[2][6]

Experimental Protocol: Reduction of Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate

This protocol is expertly adapted from a validated procedure for a closely related substrate, ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, ensuring a high probability of success.[9]

-

Reaction Setup: To a stirred solution of ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., argon or nitrogen), cool the solution to 0°C using an ice bath.

-

Addition of Reducing Agent: Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF (typically a 2M solution, 2.0 equivalents) to the cooled ester solution. The slow, dropwise addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Stir the resulting mixture at 0°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of water, followed by an aqueous solution of sodium hydroxide (e.g., 15% w/v), and then more water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

Work-up and Isolation: Add a suitable organic solvent like ethyl acetate and anhydrous sodium sulfate to the mixture. Stir vigorously for 15-30 minutes.

-

Purification: Filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product, (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol. Further purification can be achieved by recrystallization or column chromatography if necessary.

Physicochemical and Spectroscopic Data

Characterization of the final product is essential for confirming its identity and purity. The following data represents the expected properties of the target compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₆F₃NOS | [6][7] |

| Molecular Weight | 197.18 | [6] |

| Appearance | Predicted: White to off-white solid | - |

| CAS Number | 1000339-72-9 | [5][6][7][8] |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | δ (ppm): ~2.7 (s, 3H, -CH₃), ~4.8 (s, 2H, -CH₂OH), ~5.0 (br s, 1H, -OH). The exact chemical shifts may vary depending on the solvent. |

| ¹³C NMR | δ (ppm): ~15 (q, -CH₃), ~55 (t, -CH₂OH), ~120 (q, -CF₃), ~125-150 (thiazole ring carbons). The quartet splitting of the -CF₃ carbon is a key diagnostic feature. |

| ¹⁹F NMR | A single peak (singlet) is expected for the -CF₃ group. |

| IR (cm⁻¹) | ~3300 (broad, O-H stretch), ~2900 (C-H stretch), ~1600 (C=N stretch), ~1100-1300 (strong, C-F stretches). |

| Mass Spec (MS) | [M]+: m/z = 197.01. High-resolution mass spectrometry would confirm the elemental composition. |

Applications in Research and Development

The primary utility of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol and its derivatives lies in their role as versatile intermediates in the synthesis of more complex molecules.

Agrochemicals

As previously mentioned, the most prominent application of this chemical family is in the synthesis of the fungicide Thifluzamide . The carboxylic acid precursor is activated (e.g., to an acid chloride) and then coupled with a substituted aniline to form the final amide product.[2][3] The structural backbone provided by the 2-methyl-4-(trifluoromethyl)thiazole moiety is crucial for the biological activity of Thifluzamide.

Drug Discovery and Medicinal Chemistry

The trifluoromethyl-thiazole scaffold is of high interest to medicinal chemists. The introduction of this group can lead to compounds with improved pharmacological profiles. While specific applications of the title methanol are not extensively documented in peer-reviewed literature, its derivatives, such as the corresponding amides, have been investigated for a range of biological activities. These include potential fungicidal, insecticidal, and even anticancer properties.[1] The hydroxymethyl group of the title compound serves as a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships in drug discovery programs.

Conclusion

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is a structurally significant fluorinated heterocycle that serves as a key building block in modern synthetic chemistry. Its synthesis, stemming from well-established industrial processes for its carboxylic acid precursor, is robust and efficient. While its direct applications are primarily as a synthetic intermediate, the inherent properties of the trifluoromethyl-thiazole scaffold make it, and the derivatives it can form, highly valuable for the development of new agrochemicals and pharmaceuticals. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, characterize, and utilize this important compound in their scientific endeavors.

References

-

Cheminformatics. (1000339 72 9). Available at: [Link]

-

Suzhou Aobai Pharmaceutical Co., Ltd. ((2-methyl-4-(trifluoromethyl)thiazol-5-yl)methanol). Available at: [Link]

-

Pharmaffiliates. (5-Hydroxymethyl-2-methyl-4-trifluoromethyl-1,3-thiazole). Available at: [Link]

- Google Patents. (CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid).

-

ResearchGate. (Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives | Request PDF). Available at: [Link]

-

Patsnap. (Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka). Available at: [Link]

- Google Patents. (CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid).

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents [patents.google.com]

- 3. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]

- 5. (2-methyl-4-(trifluoromethyl)thiazol-5-yl)methanol [allbiopharm.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 1000339-72-9 | MFCD09264553 | (2-Methyl-4-trifluoromethyl-thiazol-5-yl)-methanol | acints [acints.com]

- 8. 1000339 72 9 | Cheminformatics [chemryt.com]

- 9. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Safe Handling of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol for Research and Development

This guide provides a detailed examination of the safety considerations and handling protocols for (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol (CAS No. 1000339-72-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data from closely related analogs to establish a robust framework for safe laboratory practices. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide employs a precautionary approach, extrapolating from the known hazards of structurally similar molecules.

Understanding the Compound: A Profile of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol belongs to a class of trifluoromethyl-substituted heterocyclic compounds. The incorporation of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. However, these same properties can influence the toxicological profile of the molecule. The thiazole ring, a sulfur- and nitrogen-containing heterocycle, is also a prevalent scaffold in pharmacologically active compounds.

While specific data for the title compound is limited, analysis of close structural analogs, such as 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid and {4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol, allows for an informed assessment of its potential hazards.

Chemical and Physical Properties (Inferred)

The following properties are extrapolated from available data on analogous compounds and general principles of organic chemistry. These should be considered estimates and handled with appropriate caution.

| Property | Inferred Value/Information | Source/Rationale |

| CAS Number | 1000339-72-9 | Supplier Information[1] |

| Molecular Formula | C6H6F3NOS | Supplier Information[1] |

| Molecular Weight | 197.18 g/mol | Supplier Information[1] |

| Appearance | Likely a solid at room temperature | Based on analogs like the carboxylic acid which is a solid. |

| Solubility | Expected to be soluble in methanol and other polar organic solvents. | Based on the carboxylic acid analog's solubility.[2] |

| Boiling Point | Not available. Expected to be higher than non-fluorinated analogs. | |

| Density | Not available. |

Hazard Identification and Risk Assessment: A Precautionary Approach

Based on the GHS classifications of its analogs, (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol should be treated as a hazardous substance. The primary anticipated hazards are:

-

Acute Oral Toxicity : A structural analog is classified as Acute Toxicity, Oral (Category 3), indicating that it may be toxic if swallowed.[3]

-

Skin Corrosion/Irritation : The carboxylic acid analog is classified as causing skin irritation (Category 2). Therefore, direct skin contact should be avoided.

-

Serious Eye Damage/Eye Irritation : Both the carboxylic acid and another methanol-containing analog are classified as causing serious eye irritation or damage.[3]

-

Specific Target Organ Toxicity (Single Exposure) : The carboxylic acid analog may cause respiratory irritation (Category 3).

GHS Hazard Statements (Anticipated)

| Hazard Class | GHS Classification (Inferred) | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3/4 | Danger/Warning | Toxic/Harmful if swallowed. |

| Skin Irritation | Category 2 | Warning | Causes skin irritation. |

| Eye Damage/Irritation | Category 1/2A | Danger/Warning | Causes serious eye damage/irritation. |

| STOT - Single Exposure | Category 3 | Warning | May cause respiratory irritation. |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls

-

Chemical Fume Hood : All handling of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.

-

Ventilation : Ensure adequate general laboratory ventilation to maintain a safe working environment.

-

Safety Shower and Eyewash Station : A readily accessible and tested safety shower and eyewash station are mandatory in the work area.

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

-

Eye and Face Protection : Chemical safety goggles and a face shield are essential to protect against splashes.

-

Hand Protection : Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use and change them frequently.

-

Skin and Body Protection : A lab coat, long pants, and closed-toe shoes are required. For larger quantities or tasks with a higher risk of splashing, consider a chemical-resistant apron.

-

Respiratory Protection : If there is a risk of generating aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to ensure the safety of laboratory personnel and the integrity of the compound.

Handling Workflow

The following diagram illustrates the recommended workflow for handling (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol.

Caption: Recommended workflow for handling (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol.

Storage Requirements

-

Container : Store in a tightly sealed, properly labeled container.

-

Location : Keep in a cool, dry, and well-ventilated area.

-

Incompatibilities : Store away from strong oxidizing agents and strong bases.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a swift and informed response is crucial.

First-Aid Measures

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact : Immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill and Leak Procedures

-

Small Spills :

-

Evacuate unnecessary personnel.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills :

-

Evacuate the area immediately.

-

Contact your institution's Environmental Health and Safety (EHS) department.

-

Prevent the spill from entering drains or waterways.

-

Waste Disposal: Environmental Responsibility

All waste containing (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol must be treated as hazardous waste.

-

Waste Segregation : Collect all waste (solid and liquid) in designated, labeled hazardous waste containers. As a fluorinated organic compound, it should be disposed of as halogenated organic waste.[4]

-

Container Management : Keep waste containers tightly closed and store them in a designated satellite accumulation area.

-

Disposal : Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion: A Commitment to Safety

The safe and effective use of novel chemical entities like (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is paramount in a research and development setting. While a comprehensive, compound-specific dataset is not yet available, a conservative approach based on the known hazards of close structural analogs provides a strong foundation for protecting researchers. By integrating the principles of hazard assessment, engineering controls, appropriate PPE, and diligent handling practices, the risks associated with this compound can be effectively managed, enabling its potential to be explored responsibly.

References

-

Patsnap. (n.d.). Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid. Retrieved from [Link]

-

PubChem. (n.d.). (2-Methyl-1,3-thiazol-5-yl)methanol. Retrieved from [Link]

Sources

- 1. 1000339-72-9 | MFCD09264553 | (2-Methyl-4-trifluoromethyl-thiazol-5-yl)-methanol | acints [acints.com]

- 2. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID CAS#: 117724-63-7 [m.chemicalbook.com]

- 3. 4-Methyl-2- 4-(trifluoromethyl)phenyl -1,3-thiazol-5-yl methanol 317318-96-0 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol starting materials

An In-depth Technical Guide to the Synthesis of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol and its Core Starting Materials

Introduction

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is a critical fluorinated building block in modern synthetic chemistry. Its structural motifs are integral to the development of advanced agrochemicals and pharmaceuticals. The presence of a trifluoromethyl (CF₃) group is particularly significant, as it can enhance a molecule's metabolic stability, lipophilicity, and binding affinity, properties highly sought after in drug design.[1][2] This guide, intended for researchers and drug development professionals, provides a detailed exploration of the predominant synthetic pathway to this target molecule, focusing on the strategic selection of starting materials and the chemical principles governing each transformation. The synthesis is primarily built upon the robust and time-tested Hantzsch thiazole synthesis, a cornerstone reaction for constructing the thiazole heterocycle.[1][3]

Part 1: Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals a clear and efficient synthetic strategy. The primary alcohol functionality points directly to a precursor containing a carboxylic acid or an ester at the 5-position of the thiazole ring. This thiazole core, in turn, can be disconnected via the Hantzsch synthesis into its fundamental components: a thioamide and an α-halocarbonyl compound. This analysis identifies ethyl trifluoroacetoacetate as the ultimate trifluoromethyl-donating starting material.

Caption: Retrosynthetic pathway for the target alcohol.

Part 2: Synthesis of the Key Intermediate: Ethyl 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylate

The construction of the trifluoromethylated thiazole ester is the central part of the synthesis, accomplished via the Hantzsch methodology. This reaction assembles the heterocyclic core by condensing an α-haloketone with a thioamide.[4][5]

Starting Material 1: Generation of the α-Haloketone

The journey begins with ethyl trifluoroacetoacetate, a readily available starting material that serves as the source for the CF₃ group.[6][7] To render it suitable for the Hantzsch synthesis, it must be halogenated at the α-position (the carbon flanked by the two carbonyl groups). This creates the required electrophilic center for the initial reaction with the thioamide. Bromination is commonly employed due to the high reactivity and good leaving group character of the resulting α-bromo derivative.[6]

Experimental Protocol: α-Bromination of Ethyl Trifluoroacetoacetate [6]

-

To a suitable reaction vessel equipped with a stirrer and addition funnel, add ethyl trifluoroacetoacetate (1.0 mol) and dichloromethane (300 ml).

-

Stir the mixture at room temperature.

-

Slowly add liquid bromine (1.2 mol) dropwise to the solution.

-

Continue stirring the reaction mixture at room temperature for approximately 10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by washing the solution with a saturated sodium bicarbonate solution, followed by a saturated brine solution, until the aqueous layer is neutral.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude product mixture.

This procedure typically yields a mixture containing primarily ethyl 2-bromotrifluoroacetoacetate, which can be used directly in the next step without extensive purification.[6]

| Parameter | Value | Reference |

| Starting Material | Ethyl trifluoroacetoacetate | [6] |

| Reagent | Liquid Bromine | [6] |

| Solvent | Dichloromethane | [6] |

| Temperature | Room Temperature | [6] |

| Typical Yield | ~97% (of mixed bromoesters) | [6] |

Starting Material 2: Thioacetamide

Thioacetamide is a commercially available reagent that provides the remaining atoms needed to form the thiazole ring: the sulfur atom, the nitrogen atom, and the C2-methyl group. It functions as the nucleophile in the initial step of the Hantzsch condensation.

The Hantzsch Cyclization Reaction

This classic condensation reaction proceeds in a one-pot fashion to form the stable, aromatic thiazole ring. The mechanism involves an initial Sₙ2 reaction where the nucleophilic sulfur of thioacetamide attacks the electrophilic α-bromo carbon, displacing the bromide. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the ketone carbonyl. A final dehydration step yields the aromatic ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate.[4]

Caption: Workflow for the Hantzsch thiazole synthesis.

Experimental Protocol: Cyclization to Form the Thiazole Ester [6]

-

Prepare a solution of thioacetamide in an inert organic solvent (e.g., ethyl acetate).

-

Add the crude ethyl 2-bromotrifluoroacetoacetate mixture dropwise to the thioacetamide solution.

-

Heat the reaction mixture and maintain it at a controlled temperature (e.g., below 40°C) for several hours until the reaction is complete, as monitored by TLC.

-

Upon completion, cool the mixture and perform a standard aqueous workup to remove any unreacted starting materials and byproducts.

-

The resulting organic solution containing the target ester can be carried forward to the next step.

Part 3: Final Synthetic Steps to the Target Alcohol

With the core heterocyclic structure established, the final transformations involve manipulating the functional group at the 5-position.

Saponification to the Carboxylic Acid

The ethyl ester is often hydrolyzed to the corresponding carboxylic acid.[8] This intermediate, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, is a stable, crystalline solid that can be easily purified.[1][9] It also serves as a key intermediate for synthesizing other derivatives, such as amides and different esters.[8][10]

Experimental Protocol: Ester Hydrolysis [8][11]

-

To the ethyl acetate solution containing the crude ester, add a 40% aqueous solution of sodium hydroxide dropwise, ensuring the internal temperature does not exceed 40°C.

-

Stir the resulting biphasic mixture vigorously for 60-90 minutes.

-

After the reaction is complete, separate the layers.

-

Take the aqueous layer and slowly acidify it with 10% hydrochloric acid to a pH of ≤ 2.

-

A solid precipitate of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid will form.

-

Filter the solid, wash it with water, and dry it under vacuum. This process typically results in a high yield ( >98%) and high purity product.[11]

Reduction to (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

The final step is the reduction of the ester or the carboxylic acid to the primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation. The hydride attacks the carbonyl carbon, leading to the formation of the target alcohol after an aqueous workup.

Caption: Final reduction step to the target alcohol.

Experimental Protocol: Reduction with LiAlH₄ (Based on analogous procedures)[8][12]

-

Suspend lithium aluminum hydride (LiAlH₄) (approx. 2.0 equivalents) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., argon or nitrogen) and cool to 0°C.

-

Dissolve the thiazole ester or carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.

-

Stir the mixture at 0°C for 1.5-2 hours, monitoring the reaction by TLC.

-

After completion, carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Stir the resulting mixture for 15-20 minutes until a granular precipitate forms.

-

Filter the solid salts and wash them thoroughly with ethyl acetate.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol. The product can be further purified by column chromatography or recrystallization.

Summary and Field Insights

The synthesis of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is a well-established process rooted in fundamental organic chemistry principles. The strategy's success hinges on two key elements:

-

The Hantzsch Thiazole Synthesis: This robust and high-yielding reaction provides reliable access to the core heterocyclic structure from simple, commercially available precursors.[1][3]

-

Trifluoromethyl Building Block: The use of ethyl trifluoroacetoacetate is a cost-effective and efficient method for introducing the vital CF₃ group into the molecule.[6]

From a practical standpoint, chemists should pay close attention to controlling the exothermic nature of the hydrolysis and the moisture-sensitive conditions required for the final LiAlH₄ reduction step. The overall pathway is efficient, scalable, and provides a clear route to a valuable building block for further elaboration in medicinal and agricultural chemistry research.[6][10]

References

-

Prakash, G. K. S., & Yudin, A. K. (2014). Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. Organic & Biomolecular Chemistry, 12(35), 6769–6777. Available from: [Link]

- Patsnap. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - CN103145788A.

-

Taylor & Francis Online. Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Available from: [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. Available from: [Link]

-

The Journal of Organic Chemistry. Synthesis of α-Trifluoromethylated Nitrogen Heterocycles. Available from: [Link]

-

ChemBK. 2-methyl-4-(trifluoromethyl)- 5-Thiazolecarboxylic acid. Available from: [Link]

-

National Institutes of Health. Innate C-H trifluoromethylation of heterocycles. Available from: [Link]

-

ResearchGate. Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. Available from: [Link]

- Google Patents. Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - CN104672168A.

-

National Institutes of Health. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Available from: [Link]

-

ResearchGate. Trifluoromethylated Heterocycles. Available from: [Link]

-

National Institutes of Health. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

-

Frontiers. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Available from: [Link]

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

National Institutes of Health. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Available from: [Link]

-

ResearchGate. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Available from: [Link]

-

National Institutes of Health. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. Available from: [Link]

-

Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. synarchive.com [synarchive.com]

- 6. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [guidechem.com]

- 9. chembk.com [chembk.com]

- 10. 117724-63-7 | 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid [fluoromart.com]

- 11. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID CAS#: 117724-63-7 [m.chemicalbook.com]

- 12. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

The Ascendant Role of Trifluoromethylthiazole Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group being a particularly impactful moiety.[1][2] When coupled with the versatile thiazole nucleus, a heterocyclic scaffold present in numerous clinically approved drugs, the resulting trifluoromethylthiazole derivatives exhibit a remarkable spectrum of biological activities.[3][4] This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of this promising class of compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. Detailed experimental protocols and mechanistic insights are provided to empower researchers in the ongoing quest for novel therapeutic agents.

Introduction: The Synergistic Power of Trifluoromethyl and Thiazole Moieties

The prevalence of the trifluoromethyl group in pharmaceuticals can be attributed to its unique electronic properties and steric profile.[2] Its high electronegativity and electron-withdrawing nature can significantly modulate the pKa of neighboring functional groups, enhance metabolic stability by blocking sites of oxidation, and improve membrane permeability and oral bioavailability due to its lipophilic character.[1][2][5] The C-F bond is considerably stronger than a C-H bond, rendering the trifluoromethyl group resistant to enzymatic degradation.[5]

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery.[4][6] It is a key component of numerous natural and synthetic compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][6][7][8] The combination of the trifluoromethyl group and the thiazole nucleus creates a powerful synergy, often leading to compounds with enhanced potency and improved pharmacokinetic profiles.[5][7]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Trifluoromethylthiazole derivatives have emerged as a significant class of compounds with potent antiproliferative activity against a range of cancer cell lines.[5][9][10] The introduction of the trifluoromethyl group can enhance the binding affinity of these molecules to their biological targets and improve their ability to traverse cellular membranes.[7]

Mechanism of Action

While the precise mechanisms of action can vary depending on the specific derivative, many trifluoromethylthiazole compounds exert their anticancer effects through the inhibition of key signaling pathways involved in cell growth and survival. For instance, some derivatives have been shown to act as inhibitors of protein kinases, such as phosphatidylinositol 3-kinase (PI3K), which are often dysregulated in cancer.[5] The FDA-approved drug Alpelisib, a PI3K inhibitor containing a trifluoromethyl group, exemplifies the clinical success of this strategy.[5] Another key mechanism involves the induction of apoptosis, or programmed cell death, in cancer cells.

Signaling Pathway: PI3K/AKT/mTOR Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Structure-Activity Relationship (SAR)

Studies on various series of trifluoromethylthiazole derivatives have provided valuable insights into their structure-activity relationships. For instance, in a series of N-bis(trifluoromethyl)alkyl-N'-thiazolyl ureas, the nature and position of substituents on the thiazole and urea moieties significantly influenced their antiproliferative activity.[9] Similarly, for thiazolo[4,5-d]pyrimidine derivatives, the substituent at the 7-position of the pyrimidine ring was found to be crucial for cytotoxicity, with chloro derivatives often exhibiting higher potency.[5]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected trifluoromethylthiazole derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | Activity (IC₅₀ or logGI₅₀) | Reference |

| 3b | Melanoma (C32) | IC₅₀ = 24.4 µM | [5] |

| 3b | Melanoma (A375) | IC₅₀ = 25.4 µM | [5] |

| 8c | Prostate Cancer (PC-3) | logGI₅₀ = -7.10 | [7][9] |

| 9c | CNS Cancer (SNB-75) | logGI₅₀ = -5.84 | [7][9] |

| 9b | Renal Cancer (UO-31) | logGI₅₀ = -5.66 | [9] |

| 2g | Breast Cancer (MCF-7) | IC₅₀ = 2.63 µM | [11] |

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Trifluoromethylthiazole derivatives have demonstrated promising broad-spectrum activity against both bacteria and viruses, making them attractive candidates for further investigation.[12]

Antibacterial and Antifungal Activity

Several studies have reported the synthesis and evaluation of trifluoromethylthiazole derivatives with significant antibacterial and antifungal properties.[8][12][13] For example, a series of 4-trifluoromethyl bithiazole analogues were found to be active against a panel of Gram-positive and Gram-negative bacteria.[12] Some compounds also exhibited synergistic activity with existing antibiotics, such as colistin, against resistant bacterial strains.[12] The antifungal activity of these derivatives has also been noted, with some compounds showing efficacy against Candida species.

Antiviral Activity

The antiviral potential of trifluoromethylthiazole derivatives has also been explored. Certain bithiazole derivatives have shown low micromolar activity against viruses such as human rhinovirus (hRVA16), enterovirus D68 (EVD68), and Zika virus (ZIKV).[12]

Quantitative Data on Antimicrobial Activity

The table below presents the minimum inhibitory concentration (MIC) values for representative trifluoromethylthiazole derivatives against various microbial strains.

| Compound ID | Microbial Strain | Activity (MIC) | Reference |

| 8j | Enterococcus faecalis | 8–16 µg/mL (bactericidal) | [12] |

| 8j | Streptococcus pyogenes | 8–16 µg/mL (bactericidal) | [12] |

| 8e | Staphylococcus aureus | 16 µg/mL | [12] |

| 19a | Phytophthora infestans (tomato late blight) | 90% control at 375g ai/ha | [8] |

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key pathological feature of many diseases. Trifluoromethylthiazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibitory effects on key inflammatory mediators.[14][15][16]

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to the inhibition of enzymes such as cyclooxygenase (COX) and p38α mitogen-activated protein kinase.[15][16][17] For example, a series of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives demonstrated significant inhibitory effects on p38α, a key kinase in the inflammatory process.[15] Other derivatives have shown to inhibit the production of nitric oxide and prostaglandin E2 (PGE2), both of which are important pro-inflammatory molecules.[15]

Quantitative Data on Anti-inflammatory Activity

The following table highlights the in vitro anti-inflammatory activity of selected trifluoromethylthiazole-containing compounds.

| Compound ID | Target/Assay | Activity (IC₅₀) | Reference |

| 24g | p38α | 0.68 µM | [15] |

| 21d | Nitric Oxide Release | 1.21 µM | [15] |

| 24i | PGE2 Production | 0.87 µM | [15] |

| 3g | COX-2 Inhibition | 2.65 µM | [17] |

Experimental Protocols

This section provides a generalized, step-by-step methodology for the synthesis and biological evaluation of a trifluoromethylthiazole derivative, based on established procedures in the literature.[5][18][19]

Workflow: Synthesis and Biological Evaluation

Caption: General workflow for synthesis and biological evaluation.

Synthesis of a Representative Trifluoromethylthiazole Derivative

Example: Synthesis of a 2-amino-4-(trifluoromethyl)thiazole derivative

-

Reaction Setup: To a solution of a substituted thiourea (1.0 eq) in ethanol, add 3-bromo-1,1,1-trifluoroacetone (1.1 eq).

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Culture: Culture human cancer cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized trifluoromethylthiazole derivatives for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the 50% inhibitory concentration (IC₅₀) value from the dose-response curve.

Conclusion and Future Perspectives

Trifluoromethylthiazole derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, and inflammation underscores their potential for further development as therapeutic agents. Future research in this area should focus on the design and synthesis of novel derivatives with improved potency and selectivity, as well as a more comprehensive understanding of their mechanisms of action. The continued exploration of this chemical space is poised to yield new and effective treatments for a range of human diseases.

References

-

Barańska, K., Szymański, J., Wietocha, A., & Wujec, M. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 455. [Link]

-

Piras, M., Sias, A., Asproni, B., Ibba, R., Sanna, J., & Carta, A. (2021). 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. European Journal of Medicinal Chemistry, 213, 113175. [Link]

-

Luzina, E. L., & Popov, A. V. (2009). Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas. European Journal of Medicinal Chemistry, 44(12), 4944–4953. [Link]

-

Bistrović, A., Stilinović, V., Bertoša, B., & Opačak-Bernardi, T. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Molecules, 27(18), 5892. [Link]

-

Luzina, E. L., & Popov, A. V. (2009). Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas. ResearchGate. [Link]

-

Liu, X.-H., Tan, C.-X., & Weng, J.-Q. (2018). Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. ResearchGate. [Link]

-

Gunda, P., Gedi, S., & Garlapati, T. R. (2017). Syntheses and Structure-Activity Relationships of Novel 3′-Difluoromethyl and 3′-Trifluoromethyl-Taxoids. Molecules, 22(12), 2095. [Link]

-

Barańska, K., Szymański, J., Wietocha, A., & Wujec, M. (2022). Overview of the results of the in vitro anticancer activity for compound 3b in comparison with analogs IV and V 1. ResearchGate. [Link]

-

Das, S., Ghorai, S., & Ghorai, P. (2021). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 11(52), 32930-32938. [Link]

-

Beier, P. (2014). Trifluoromethylated Heterocycles. ResearchGate. [Link]

-

J. C. F. F. Pontes, P. S. M. Amado, R. C. G. M. B. da Costa, M. J. R. P. Queiroz. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Al-Suwaidan, I. A., Alanazi, M. M., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2023). Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2215880. [Link]

-

Coles, S. J., & Frey, J. G. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1184–1188. [Link]

-

Pontes, J. C. F. F., Amado, P. S. M., da Costa, R. C. G. M. B., & Queiroz, M. J. R. P. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Uivarosi, V., Badea, M., Olaru, O. T., & Chifiriuc, M. C. (2020). Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. ResearchGate. [Link]

-

Sharma, A., & Kumar, V. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Chemistry & Biodiversity, 20(1), e202200898. [Link]

-

El-Sayed, M. A.-A., Abdel-Aziz, M., & Abdel-Hafez, A. A.-M. (2012). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. European Journal of Medicinal Chemistry, 53, 284–293. [Link]

-

Barańska, K., Szymański, J., Wietocha, A., & Wujec, M. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. ouci.dntb.gov.ua. [Link]

-

Shrestha, J. P., Gyawali, K., & Basnet, A. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(8), 1362–1373. [Link]

-

K. K. V., S. S., S. S. K., & N. S. (2025). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2513406. [Link]

-

Al-Warhi, T., Al-Mahbashi, H. M., & Al-Salahi, R. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PeerJ, 13, e18296. [Link]

-

Temmink, O. H., Fukushima, M., & de Bruin, M. (2014). TAS-102, a novel antitumor agent: a review of the mechanism of action. Cancer Treatment Reviews, 40(8), 951–957. [Link]

-

G. M., C. V. S., M. C., & I. G. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(8), 1083. [Link]

-

Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Al-Ostath, A. I., Al-Ameri, M. A. H., & Al-Ghorbani, M. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

-

Khan, I., Ibrar, A., & Zaib, S. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11213–11225. [Link]

-

Ward, J. P. T., & Hirst, S. J. (2011). Anti-inflammatory Effects of Thiazolidinediones in Human Airway Smooth Muscle Cells. American Journal of Respiratory Cell and Molecular Biology, 44(4), 451–458. [Link]

-

G. M., C. V. S., M. C., & I. G. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(8), 1083. [Link]

-

Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1722. [Link]

-